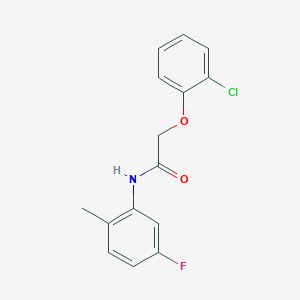![molecular formula C19H22N8O3 B5036695 1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone]](/img/structure/B5036695.png)
1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone], also known as AG490, is a potent inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. It is widely used in scientific research to study the role of JAK/STAT signaling in various physiological and pathological processes.
Wirkmechanismus
1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone] inhibits the JAK/STAT signaling pathway by binding to the JAK2 kinase domain and preventing its activation. This leads to the inhibition of downstream STAT3 phosphorylation and activation, which is essential for the transcription of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone] has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, 1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone] has been shown to have anti-inflammatory effects by inhibiting the activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone] is a potent and selective inhibitor of JAK/STAT signaling, making it an ideal tool for studying the role of this pathway in various physiological and pathological processes. However, it is important to note that 1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone] has off-target effects and can inhibit other kinases besides JAK2. Additionally, 1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone] has poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone]. One potential area of research is the development of more potent and selective JAK/STAT inhibitors based on the structure of 1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone]. Additionally, further studies are needed to understand the precise mechanisms by which 1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone] inhibits JAK/STAT signaling and its potential role in the treatment of various diseases. Finally, there is a need for more studies to investigate the potential off-target effects of 1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone] and to develop strategies to minimize these effects.
Synthesemethoden
The synthesis of 1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone] involves the condensation of 2,3-dioxoindoline-1-carboxylic acid with 4,6-di-4-morpholinyl-1,3,5-triazin-2-amine in the presence of thionyl chloride. The resulting intermediate is then hydrazinylated with hydrazine hydrate to obtain 1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone].
Wissenschaftliche Forschungsanwendungen
1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone] has been extensively used in scientific research to study the role of JAK/STAT signaling in various cellular processes. It has been shown to inhibit the proliferation of cancer cells by blocking the JAK/STAT signaling pathway. Additionally, 1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone] has been shown to have anti-inflammatory effects by inhibiting the activation of STAT3 in immune cells.
Eigenschaften
IUPAC Name |
3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)diazenyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O3/c28-16-15(13-3-1-2-4-14(13)20-16)24-25-17-21-18(26-5-9-29-10-6-26)23-19(22-17)27-7-11-30-12-8-27/h1-4,20,28H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOFTVKFHADJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N=NC3=C(NC4=CC=CC=C43)O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-benzyl-4-[2-(2,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B5036614.png)
![methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5036615.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5036623.png)

![2,4-di-tert-butyl-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5036650.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5036652.png)
![2-(dibenzo[b,d]furan-3-ylamino)-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5036660.png)
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B5036666.png)
![2-{2-[(4-isopropylphenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5036673.png)
![N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide](/img/structure/B5036677.png)
![2-(4-bromophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B5036681.png)
![2-(4-ethyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5036686.png)
![N-[(4-bromo-2-thienyl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5036690.png)
![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-{[(phenylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5036696.png)
